LAF-153
Description
Properties
CAS No. |
661482-39-9 |
|---|---|
Molecular Formula |
C18H34N2O6 |
Molecular Weight |
374.478 |
IUPAC Name |
(3S,6R)-6-hydroxy-3-(((2S,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-en-1-yl)amino)azepan-2-one |
InChI |
InChI=1S/C18H34N2O6/c1-18(2,3)8-7-13(22)15(23)16(24)14(26-4)10-19-12-6-5-11(21)9-20-17(12)25/h7-8,11-16,19,21-24H,5-6,9-10H2,1-4H3,(H,20,25)/b8-7+/t11-,12+,13-,14+,15+,16+/m1/s1 |
InChI Key |
JKGVCCOXLJBDCT-RUPMKCBVSA-N |
SMILES |
O=C1[C@@H](NC[C@H](OC)[C@H](O)[C@@H](O)[C@H](O)/C=C/C(C)(C)C)CC[C@@H](O)CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAF-153; LAF 153; LAF153; |
Origin of Product |
United States |
Molecular Target Identification and Validation of Laf 153
Methodological Approaches for Small Molecule Target Deconvolution
Identifying the specific protein targets of small molecules like LAF-153 is a critical step in drug discovery and chemical biology. researchgate.netnih.gov This process, known as target deconvolution, aims to unravel the molecular interactions that underpin a compound's biological effects, particularly when the initial discovery stems from phenotypic screening. researchgate.netufl.edu Various methodologies have been developed to achieve this, including proteomics-based strategies and biochemical fractionation techniques. researchgate.netpku.edu.cn
Application of Proteomics-Based Strategies for Target Elucidation
Proteomics-based strategies have emerged as powerful tools for the unbiased identification of protein targets of bioactive small molecules. researchgate.netpku.edu.cn These approaches often involve the use of chemical probes that interact with the small molecule's binding partners within a complex proteome. researchgate.netpku.edu.cn Techniques such as activity-based protein profiling (ABPP) and affinity purification coupled with mass spectrometry are commonly employed. pku.edu.cnfrontiersin.org ABPP utilizes probes that covalently label active enzymes, allowing for their enrichment and identification by mass spectrometry. pku.edu.cnfrontiersin.org Affinity purification, on the other hand, can involve immobilizing the small molecule or a tagged version onto a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. researchgate.net Quantitative proteomics techniques, such as stable isotope labeling with amino acids in cell culture (SILAC) or tandem mass tag (TMT), can be integrated to compare protein abundance or probe engagement between treated and untreated samples, thereby helping to distinguish specific targets from non-specific binders. pku.edu.cn In the context of bengamides and their analogues like this compound, proteomics-based approaches were successfully applied to identify affected signaling pathways and ultimately pinpoint their molecular targets. acs.orgrcsb.orgcapes.gov.br This involved observing altered protein mobility on two-dimensional gel electrophoresis following treatment with a bengamide analogue, suggesting an impact on protein processing. acs.orgrcsb.org
Biochemical Fractionation Techniques in Target Discovery
Biochemical fractionation techniques involve the separation of cellular components based on their physical and chemical properties. These methods can be used in target discovery to enrich for the protein target of a small molecule. By tracking the binding activity of the small molecule through different fractionation steps (e.g., differential centrifugation, chromatography), researchers can narrow down the potential location and identity of the target protein. While not as high-throughput as some proteomics methods, biochemical fractionation can be valuable for purifying targets for subsequent analysis, such as activity assays or direct protein identification.
Identification of Methionine Aminopeptidases (MetAps) as Direct Molecular Targets
Through the application of proteomics-based approaches, methionine aminopeptidases (MetAps) were identified as the cellular targets of bengamides, including analogues like this compound. acs.orgnih.govrcsb.orgcapes.gov.br Methionine aminopeptidases are enzymes responsible for the co-translational removal of the initiator methionine residue from nascent polypeptide chains. nih.govnih.govuniprot.org This processing step is crucial for the proper folding, localization, and function of many proteins. atsjournals.org The observation that bengamide treatment led to the retention of the initiator methionine in certain proteins, such as the 14-3-3 γ protein, strongly implicated MetAps as the inhibited enzymes. acs.orgrcsb.orgcapes.gov.br Subsequent biochemical assays using recombinant human MetAp isoforms confirmed that bengamides directly inhibit MetAp activity. capes.gov.br
Differentiation of this compound Inhibition across MetAp Isoforms (MetAp1 and MetAp2)
Eukaryotic cells typically express two isoforms of methionine aminopeptidase (B13392206), MetAp1 and MetAp2. nih.gov While both isoforms perform the essential function of removing the N-terminal methionine, they exhibit differences in substrate specificity and biological roles. uniprot.org Research investigating the inhibitory profile of bengamides, including this compound, against these two isoforms has shown that they inhibit both human MetAP1 and MetAP2. nih.govcapes.gov.brnih.gov Early studies indicated that a related synthetic bengamide derivative, LAF389, nonselectively inhibited both isoforms with micromolar potency. acs.orgnih.gov this compound, being a metabolite of LAF389, was also found to be a potent inhibitor of human MetAp2. korea.ac.kr Structural analysis, including co-crystallization studies of this compound with human MetAp2, provided key insights into the binding mode and the interactions responsible for this inhibition. acs.orgnih.govrcsb.orgkorea.ac.kr These studies revealed that this compound binds to the dinuclear metal center in the active site of MetAp2, mimicking the interaction of a peptide substrate. nih.govrcsb.orgkorea.ac.kr
Validation of MetAp Inhibition in Relevant Biological Systems
Validation of MetAp inhibition by this compound and related bengamides has been conducted in various biological systems to confirm the relevance of this molecular target to the observed cellular effects. These studies aim to demonstrate that inhibiting MetAp activity is indeed the primary mechanism by which these compounds exert their biological effects.
Cellular Studies Demonstrating Altered Protein Processing via MetAp2 Inhibition
Cellular studies have provided crucial evidence validating MetAp2 as a key target of this compound and related compounds. Treatment of cells with bengamides, including LAF389, resulted in altered mobility of certain proteins, such as the 14-3-3 γ protein, on two-dimensional gel electrophoresis. acs.orgrcsb.orgcapes.gov.br Further analysis revealed that this altered mobility was due to the retention of the initiator methionine, indicating impaired N-terminal processing. acs.orgrcsb.orgcapes.gov.br This finding directly links bengamide treatment to the inhibition of methionine aminopeptidase activity within the cellular context. To specifically implicate MetAp2, studies have utilized techniques such as short interfering RNA (siRNA) to selectively reduce MetAp2 expression in cells. atsjournals.orgkorea.ac.kr These experiments demonstrated that suppressing MetAp2 levels phenocopied the effects of bengamide treatment on the N-terminal processing of proteins like 14-3-3 γ, providing strong evidence that MetAp2 is a relevant cellular target whose inhibition leads to altered protein processing. korea.ac.krrcsb.org
Here is a summary of key findings regarding this compound and MetAp inhibition:
| Compound | Target(s) | Inhibition Potency (IC50) | Notes | Source |
| This compound | Human MetAp2 | Potent (specific value not explicitly found in provided snippets, but described as potent) | Binds to dinuclear metal center. nih.govrcsb.orgkorea.ac.kr | korea.ac.kr |
| LAF389 | Human MetAp1, Human MetAp2 | Micromolar (800 nM for MetAp2 in one assay) | Nonselective inhibition. acs.orgnih.govcapes.gov.br | acs.orgnih.govcapes.gov.br |
| Fumagillin (B1674178) | Human MetAp2 | Potent (30 nM in one assay) | Covalently inactivates MetAp2. capes.gov.bratsjournals.orgrcsb.org | capes.gov.bratsjournals.orgrcsb.org |
Note: Inhibition potency values can vary depending on the specific assay conditions and substrate used.
The co-crystal structure of human MetAp2 with this compound (PDB code 1QZY) has been instrumental in understanding the molecular basis of inhibition. nih.govrcsb.org This structure shows the detailed interactions between this compound and the MetAp2 active site, highlighting how the inhibitor coordinates with the cobalt ions in the dinuclear metal center. nih.govrcsb.orgkorea.ac.kr
Here is a table summarizing structural data related to the this compound/MetAp2 complex:
| PDB ID | Organism | Target Protein | Ligand | Resolution (Å) | Metal Ion(s) | Source |
| 1QZY | Homo sapiens | Methionine Aminopeptidase 2 | This compound | 1.6 | Cobalt | rcsb.orgkorea.ac.kr |
Investigation of Downstream Cellular Pathway Perturbations
Inhibition of MetAp2 by compounds such as this compound leads to perturbations in downstream cellular pathways, primarily by affecting the processing of proteins that are substrates for MetAP2. Methionine aminopeptidases are responsible for the removal of the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function. mdpi-res.com
Research has shown that inhibiting MetAp2 results in detectable levels of the unprocessed form of certain proteins. nih.gov For instance, upon treatment with MetAp2 siRNA, detectable levels of unprocessed 14-3-3γ were observed in both endothelial and tumor epithelial cells, suggesting that 14-3-3γ is processed, at least in part, by the MetAp2 isoform in these cell types. nih.gov While this specific observation was made with MetAp2 siRNA, it indicates that inhibition of MetAp2 by this compound would similarly lead to the accumulation of unprocessed 14-3-3γ and potentially other MetAp2 substrates, thereby affecting their function and downstream pathways.
The pseudo-substrate inhibitory mechanism of this compound on methionine aminopeptidases implies interference with the normal processing of a range of cellular proteins. nih.gov Although detailed downstream pathway analyses specifically for this compound are not extensively described in the provided information, the known functions of MetAp2 substrates and the observed biological effects of MetAp2 inhibition by related compounds (like the anti-proliferative activity and tumor regression seen with the parent compound LAF389) suggest that this compound's activity perturbs pathways involved in cell growth, protein synthesis, and potentially angiogenesis. nih.govpatsnap.comresearchgate.net The precise downstream signaling cascades affected by the accumulation of unprocessed MetAp2 substrates like 14-3-3γ and the resulting cellular consequences warrant further detailed investigation.
A key downstream effect linked to MetAp2 inhibition is the impact on protein processing, as illustrated by the data on 14-3-3γ (Table 2).
| Downstream Effect Investigated | Observation | Context | Source |
| Protein Processing | Detectable levels of unprocessed 14-3-3γ observed upon MetAp2 inhibition (via siRNA) | Suggests 14-3-3γ is a MetAp2 substrate | nih.gov |
| Cellular Proliferation | Anti-proliferative activity observed with parent compound LAF389 | Linked to MetAp2 inhibition mechanism | nih.gov |
| Angiogenesis | Anti-angiogenetic properties observed with parent compound LAF389 | Linked to MetAp2 inhibition mechanism | nih.gov |
Mechanistic Insights into Laf 153 Metap Interaction
Structural Biology of Enzyme-Inhibitor Complexes
Structural studies, primarily through X-ray crystallography, have provided significant insights into how LAF-153 interacts with the active site of MetAPs.
Crystallographic Analysis of the this compound/MetAp2 Bound State
The X-ray crystal structure of human MetAP2 in complex with this compound (PDB code 1QZY) has been instrumental in understanding the binding mode of this class of inhibitors. This high-resolution structure, refined at 1.6 Å resolution, reveals that this compound binds within the active site cleft of MetAP2. korea.ac.krrcsb.org In the dimetalated form of the enzyme, the triol moiety of this compound plays a crucial role by coordinating with the two active-site metal ions, typically cobalt(II) in the reported structure, forming two octahedral geometries. rcsb.orgnih.govnih.govacs.org This coordination pattern is reminiscent of the binding of transition state inhibitors to aminopeptidases. korea.ac.kr The spatial arrangement of the three hydroxyl groups within the triol moiety appears to satisfy the coordination requirements of the dinuclear metal center, likely contributing to the high affinity of this compound for the enzyme. nih.gov
Characterization of the Active Site Cleft and Specific Sub-Pockets (P1, P1', P2')
The MetAP2 active site is characterized as a deep invagination on the enzyme's surface, housing the dinuclear metal center essential for catalytic activity. korea.ac.kr Analysis of the this compound-bound structure has allowed for the characterization of specific sub-pockets within this cleft that accommodate different parts of the inhibitor molecule. The P1 pocket, which in a substrate would typically bind the side chain of the N-terminal methionine, is largely formed by residues such as Phe-219, His-382, and Ala-414 in human MetAP2. korea.ac.kr The t-butyl group of this compound is observed to occupy this hydrophobic P1 pocket, engaging in hydrophobic contacts with these residues. korea.ac.kr On the other side of the triol moiety, a caprolactam ring extends towards the opening of the active site pocket and interacts with surrounding residues. nih.govnih.gov Modeling studies superimposing the N-terminal residues of a polypeptide substrate like 14-3-3γ onto this compound in the active site demonstrate a close steric correspondence between the inhibitor's components and the expected positions of the P1, P1', and P2' side chains of a peptide substrate. korea.ac.kr
Molecular Determinants of Enzyme Inhibition by this compound
The specific chemical structure of this compound dictates its potent inhibitory activity against MetAPs.
This compound as a Pseudo-Substrate Inhibitor of Methionine Aminopeptidases
Based on its binding mode within the active site, this compound functions as a pseudo-substrate inhibitor of methionine aminopeptidases. korea.ac.kr Its interaction with the dinuclear metal center via the triol group mimics the coordination that would occur between the metal ions and the main chain amide and carbonyl groups of a peptide substrate during catalysis. korea.ac.krrcsb.org The way this compound occupies the P1, P1', and P2' sub-pockets further supports its classification as a pseudo-substrate, effectively blocking the binding of the actual polypeptide substrate. korea.ac.kr This mimicry of substrate binding, without undergoing the catalytic cleavage, leads to effective inhibition of the enzyme's activity.
Role of Specific Chemical Moieties in Binding and Interaction Dynamics (e.g., t-butyl group)
Specific chemical moieties within the this compound structure are critical for its high-affinity binding and inhibitory activity. The triol moiety is paramount for coordinating with the active-site metal ions, forming stable interactions that anchor the inhibitor within the active site. rcsb.orgnih.govnih.govacs.org The spatial arrangement of its hydroxyl groups is key to satisfying the coordination geometry of the dinuclear metal center. nih.gov The t-butyl group is another essential feature, primarily responsible for occupying the hydrophobic P1 pocket. korea.ac.kr Its interaction with residues like Phe-219, His-382, and Ala-414 contributes significantly to the binding affinity and specificity of this compound for MetAP2. korea.ac.kr The double bond linking the t-butyl group is likely important for its correct positioning within this pocket. korea.ac.kr The caprolactam ring also contributes to the interaction dynamics by engaging with residues near the active site entrance. nih.govnih.gov
Computational Approaches to Elucidate this compound Binding Mechanisms
Computational methods have been employed to complement experimental structural studies and further investigate the binding mechanisms of this compound and related bengamide derivatives to MetAPs. These approaches can provide dynamic insights into the inhibitor-enzyme interaction, explore energy landscapes, and predict the effects of structural modifications. While specific detailed computational studies focused solely on this compound were not extensively highlighted in the provided search results, the application of computational chemistry, such as pharmacophore modeling and molecular dynamics simulations, is a standard approach in studying enzyme-inhibitor interactions and can be applied to this compound to further elucidate its binding dynamics and refine the understanding of the molecular determinants of its inhibitory activity. yok.gov.trlu.senih.gov Such studies can help to model the flexibility of the active site and the inhibitor, providing a more complete picture of the binding process beyond static crystal structures.
Molecular Docking and Dynamics Simulations of this compound-MetAp Complexes
Understanding the precise molecular interactions between this compound and Methionine Aminopeptidase (B13392206) (MetAp), particularly human MetAp2 (HsMetAP2), is crucial for elucidating its inhibitory mechanism. While extensive molecular docking and dynamics simulation studies specifically focused solely on this compound are not detailed in the immediately available literature, high-resolution experimental data from co-crystallization of this compound with human MetAp2 (PDB code 1QZY) provides a robust foundation for understanding these interactions and informs computational approaches. hodoodo.comchimia.ch
The crystal structure, determined at a resolution of 1.6 Å, reveals that this compound binds within the active site of human MetAp2 in a manner that effectively mimics a polypeptide substrate. hodoodo.comchimia.ch This pseudo-substrate binding mode is key to its inhibitory activity. The active site of MetAp2 features a crucial dinuclear metal center, which in the case of the reported structure, involves two cobalt ions. hodoodo.comsigmaaldrich.com
Detailed analysis of the this compound-MetAp2 complex structure highlights specific interactions mediating the binding affinity:
Metal Coordination: The triol moiety of this compound plays a critical role by coordinating with the two active-site cobalt ions. sigmaaldrich.comcdc.gov This coordination forms octahedral geometries around the metal ions, a binding mode reminiscent of transition state inhibitors. sigmaaldrich.comcdc.govnih.gov Specifically, the hydroxyl groups at positions 3, 4, and 5 of this compound are involved in coordinating the cobalt ions. The five-hydroxy group coordinates the first cobalt ion, the four-hydroxy group bridges between the two metal centers, and the three-hydroxy group coordinates the second cobalt ion. hodoodo.com
Hydrophobic Interactions: The t-butyl group of this compound is situated within the P1 pocket of the MetAp2 active site. hodoodo.com Here, it engages in significant hydrophobic contacts with key residues lining this pocket, including Phe-219, His-382, and Ala-414. hodoodo.com This interaction is considered important for the proper positioning of the inhibitor within the active site. hodoodo.com
Interactions with the Caprolactam Ring: The caprolactam ring component of this compound interacts with residues located towards the opening of the active site pocket. sigmaaldrich.comcdc.gov
These detailed structural findings from the crystal complex (PDB 1QZY) provide invaluable data for initiating and validating molecular docking and dynamics simulations. chimia.ch Molecular docking studies would typically predict the binding orientation and affinity of this compound to MetAp2, using scoring functions that evaluate the complementarity of the interacting surfaces and the strength of predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). The crystal structure serves as an experimental benchmark to assess the accuracy of docking algorithms and parameters.
Molecular dynamics simulations, building upon docking poses or the crystal structure itself, can further explore the stability of the this compound-MetAp2 complex over time, investigate conformational changes in the enzyme and inhibitor upon binding, and quantify the dynamic nature of the interactions observed in the static crystal structure. rsc.orgregulations.govxemistry.comacs.org While general studies on MetAP-II dynamics exist, the specific application of extensive dynamics simulations to the this compound-bound state, beyond what can be inferred from the crystal structure, would provide deeper insights into the flexibility of the binding site and the residence time of the inhibitor, contributing to a more complete understanding of the inhibition mechanism.
The high resolution of the 1QZY structure (1.6 Å) allows for precise identification of atomic contacts and coordination geometries, which are critical inputs for accurate force field parameters used in dynamics simulations and for defining constraints or scoring functions in docking studies. chimia.ch
The structural data from the this compound-MetAp2 complex is summarized in the table below:
| PDB ID | Resolution (Å) | Method | Ligand | Metal Ions | Key Interacting Residues (with t-butyl) |
| 1QZY | 1.60 chimia.ch | X-RAY DIFFRACTION chimia.ch | This compound | Cobalt (Co²⁺) hodoodo.comsigmaaldrich.com | Phe-219, His-382, Ala-414 hodoodo.com |
This detailed structural information provides a strong basis for computational studies aimed at refining the understanding of the this compound-MetAp interaction at an atomic level.
Preclinical Biological Activity and Pathway Modulation by Laf 153
In Vitro Cellular Efficacy Studies of LAF-153
In vitro studies provide crucial insights into the direct effects of a compound on cancer cells, including its ability to inhibit growth and modulate key protein functions.
Evaluation of Cellular Growth Inhibition in Cancer Cell Lines
Bengamides, the class of compounds to which this compound is related, have demonstrated potent antiproliferative activity with nanomolar potency against various cancer cell lines. nih.govacs.org this compound itself has been explored in target finding studies with MetAP1 and MetAP2. nih.gov While specific comprehensive data tables detailing this compound's growth inhibition across a broad panel of cancer cell lines are not explicitly detailed in the provided information, its identification as an equally potent inhibitor of human MetAP2 in vitro compared to its precursor LAF389 suggests its contribution to the observed cellular effects of bengamide analogues. korea.ac.kr Studies on Lappaol F (LAF), another compound mentioned in the search results, indicate significant suppression of colon cancer cell growth in vitro and induction of cell cycle arrest. researchgate.net
Analysis of Protein Mobility and Post-Translational Modifications (e.g., 14-3-3γ)
Investigation into the mechanism of action of bengamide analogues, including this compound, has involved analyzing their impact on protein processing and modification. Treatment of cells with LAF389, which is metabolized to this compound, resulted in altered mobility of a subset of proteins when analyzed by two-dimensional gel electrophoresis. korea.ac.kr Detailed analysis of one such protein, 14-3-3γ, revealed that bengamide treatment led to the retention of its amino-terminal methionine. korea.ac.kr This finding suggested that bengamides, either directly or indirectly, inhibit methionine aminopeptidases (MetAPs), the enzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins. korea.ac.kr
14-3-3 proteins, including the gamma isoform, are known to bind to a multitude of signaling proteins, often in a phosphorylation-dependent manner, and play roles in various cellular processes such as cell cycle control, apoptosis, and signal transduction. frontiersin.orgfrontiersin.orgnih.govwikipedia.org They can undergo various post-translational modifications, including phosphorylation and acetylation, which can influence their dimerization and interactions with target proteins. frontiersin.orgfrontiersin.orgnih.gov The altered processing of 14-3-3γ due to MetAP inhibition by compounds like this compound can therefore have downstream effects on pathways regulated by 14-3-3 proteins.
In Vivo Preclinical Efficacy Assessments of this compound
Preclinical in vivo studies are essential for evaluating the potential therapeutic effects of a compound in a living system.
Impact on Tumor Growth Progression in Relevant Animal Models
Bengamide analogues have demonstrated positive in vivo antiproliferative and antiangiogenic properties. acs.org this compound, being a key metabolite and active inhibitor of MetAP2, is implicated in these in vivo effects observed with its precursor LAF389. nih.govkorea.ac.kr Studies on Lappaol F (LAF) have also reported its ability to suppress the growth of colon cancer cells in vivo. researchgate.net While the provided information confirms that this compound has been explored in preclinical studies and target finding with MetAP1/MetAP2 in the context of inhibiting tumor growth nih.gov, detailed specific in vivo efficacy data, such as tumor volume reduction or survival rates directly attributable to this compound monotherapy in specific animal models, are not extensively presented in the search results. Preclinical in vivo efficacy assessments typically involve evaluating the impact of a compound on tumor growth progression in relevant animal models, such as xenograft or syngeneic models. theranib.comlidebiotech.comaacrjournals.orgprobiocdmo.comnih.govnih.govmdpi.com
Structure Activity Relationship Sar Studies of Laf 153 and Analogs
Design Principles for Chemical Modifications within the Bengamide Scaffold
The core structure of bengamides, including LAF-153, consists of a fused polyketide and amino acid moieties. acs.org this compound itself is a non-acylated derivative of LAF-389, which was a synthetic analog of bengamide B. mdpi.com The design of chemical modifications within the bengamide scaffold for SAR studies has focused on various parts of the molecule to understand their contribution to MetAP inhibition and other biological effects. researchgate.net
Key areas for modification within the bengamide scaffold have included the caprolactam moiety, the triol portion, and the lipidic side chain. mdpi.comresearchgate.net Early research on ester-modified analogs of bengamide B demonstrated that certain structural changes could maintain or even improve in vivo tumor growth inhibition compared to the parent compound. acs.org The caprolactam moiety was initially believed to be essential for potency on human MetAPs, leading to synthetic efforts to introduce different functional groups while retaining the seven-membered ring structure. researchgate.net However, later studies with ring-opened bengamide derivatives showed potent antiproliferative activity, suggesting the seven-membered ring might not be strictly essential for this effect. researchgate.net
The triol moiety is critical for coordinating with the dimetal center in the active site of MetAPs, a binding mode reminiscent of transition state inhibitors. nih.govkorea.ac.kr Modifications to this region would likely impact the crucial interaction with the metal ions. The lipidic chain also plays a role in the activity and properties of bengamides and their analogs. mdpi.com
Figure 8 in one reviewed publication highlights designed bengamides and indicates structural fragments amenable to modifications, emphasizing the versatility of the scaffold for generating analogs with alterations at various positions. researchgate.net
Impact of Structural Alterations on MetAp Inhibitory Potency and Selectivity
Structural alterations to the bengamide scaffold have a significant impact on their MetAP inhibitory potency and selectivity between the two human isoforms, MetAP1 and MetAP2. nih.govacs.org The unique bound conformation of bengamides at the MetAP active site, first revealed by the crystal structure of human MetAP2 in complex with this compound, shows the triol moiety coordinating with the dicobalt ions. nih.govkorea.ac.kr This interaction is crucial for high affinity binding. nih.gov
Studies have shown that while some bengamides and their derivatives, like LAF389, nonselectively inhibit both human MetAP1 and MetAP2, other synthetic analogs can exhibit selectivity. acs.org For instance, LBM648, another synthetic bengamide, was found to be MetAP2 selective. acs.org Natural bengamides like bengamides M and O have also shown selectivity, exhibiting 10- to 20-fold selectivity towards MetAP1, which could lead to different antitumor activity profiles. mdpi.comresearchgate.net
Modifications to the caprolactam moiety, such as N-substitution or ring opening, have been explored, leading to derivatives with varied potency and improved properties like water solubility. mdpi.com For example, an N-acetyl derivative displayed greater activity and water solubility than LAF389. mdpi.com Ring-opened analogs have also shown potent antitumor activity. mdpi.com
X-ray structures of MetAP enzymes in complex with different bengamide derivatives provide valuable structural information for understanding the interactions at the active site and guiding further modifications for improved potency and selectivity. nih.gov These structures reveal differences in the active site pocket between MetAP isoforms, offering opportunities to design selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to build mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.comprotoqsar.com These models can then be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. mdpi.comprotoqsar.com QSAR methodologies have been applied to bengamide derivatives, including those related to this compound, to understand and predict their MetAP inhibitory activity. researchgate.net
Computational Descriptors for Predicting Biological Activity
QSAR models rely on numerical descriptors that represent various aspects of a molecule's structure and physicochemical properties. protoqsar.comnih.gov These descriptors translate chemical structures into numerical values that can be used in statistical models. protoqsar.com For bengamide derivatives, a wide range of computational descriptors can be calculated to capture different molecular features relevant to their interaction with MetAPs.
Common types of molecular descriptors used in QSAR include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing connectivity and branching), connectivity indices, E-state indices, autocorrelation descriptors, charge descriptors, molecular properties (e.g., logP, polar surface area), and 3D descriptors (like those used in CoMFA and CoMSIA). mdpi.comresearchgate.net These descriptors provide information ranging from simple atom counts to complex spatial and electronic properties. researchgate.net
The selection of appropriate descriptors is crucial for building a predictive QSAR model. mdpi.com Descriptors that can capture the structural features important for binding to the MetAP active site, such as those related to hydrogen bonding, hydrophobic interactions, and electronic distribution, would be particularly relevant for this compound derivatives. korea.ac.kracs.org
Model Building and Validation in this compound Analog Design
The process of building a QSAR model typically involves selecting a dataset of compounds with known structures and biological activities, calculating molecular descriptors for these compounds, and then using statistical or machine learning methods to build a model that correlates the descriptors with the activity. mdpi.comprotoqsar.com For this compound analog design, this would involve a set of bengamide derivatives with experimentally determined MetAP inhibitory potencies (e.g., IC50 values).
Various chemometric methods can be employed for model building, including multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning techniques like support vector regression (SVR) or artificial neural networks (ANN). sums.ac.irmdpi.com These methods aim to identify the most significant descriptors and establish a mathematical relationship between these descriptors and the biological activity. mdpi.comsums.ac.ir
Synthetic Methodologies and Chemical Derivatization of Laf 153 Analogs
Established Synthetic Routes to Bengamide Natural Products and Core Structures
The molecular framework of bengamides is characterized by a C-10 polyketide side chain with multiple contiguous stereocenters and a terminal E-olefin, which is connected via an amide linkage to an aminocaprolactam moiety. nih.gov The synthesis of these molecules presents several challenges, including the stereocontrolled construction of the polyol chain and the formation of the caprolactam ring.
Initial synthetic efforts towards the bengamides focused on establishing the absolute configuration of the natural products and providing access to sufficient material for biological evaluation. nih.gov These early routes were often linear and required a large number of steps. A common strategy involves the synthesis of two key fragments: the polyketide side chain and the caprolactam unit, followed by their coupling.
One of the challenges in the synthesis of the caprolactam ring of certain bengamides, such as Bengamide B, has been the final deprotection step. For instance, the use of sodium in ammonia (B1221849) for benzyl (B1604629) ether deprotection was found to also cleave the fatty acid ester on the caprolactam, necessitating a revised strategy. nih.gov
The polyketide portion is often synthesized from chiral starting materials to control the stereochemistry of the multiple hydroxyl groups. Various methods, including asymmetric aldol (B89426) reactions and dihydroxylations, have been employed to construct this fragment. nih.gov The total synthesis of Bengamide E, for example, has been reported through various routes, demonstrating the ongoing efforts to refine the synthesis of these complex natural products. acs.org
A summary of key features of established bengamide syntheses is presented in the table below.
| Feature | Description |
| General Strategy | Convergent synthesis involving the coupling of a polyketide fragment and a caprolactam fragment. |
| Polyketide Synthesis | Stereocontrolled construction of the polyol chain using chiral pool starting materials or asymmetric reactions. |
| Caprolactam Synthesis | Synthesis of the substituted caprolactam ring, often from amino acid precursors like D-aspartic acid. nih.gov |
| Key Challenges | Stereocontrol, protecting group strategies, and final deprotection steps. nih.gov |
Novel Synthetic Approaches for LAF-153 and its Analogs
This compound is the non-acylated, active form of the synthetic bengamide analog LAF389. nih.gov LAF389 was developed as a more soluble and potent analog of the natural bengamides for potential therapeutic applications. nih.gov Therefore, synthetic routes to LAF389 are directly applicable to obtaining this compound, which can be generated from LAF389 via the action of serum esterases. acs.org
An optimized and convergent synthesis of LAF389 has been developed, which is suitable for large-scale production. acs.org This approach highlights several improvements over earlier synthetic routes. The synthesis starts from α-d-glucoheptonic γ-lactone and proceeds through a five-step sequence to construct the lactone intermediate of the polyketide chain. acs.org A key improvement in this synthesis is a modified Julia olefination protocol, which was enhanced by the use of TMSCl as an additive, to create the E-olefin with high selectivity. acs.org
The second fragment, the ε-caprolactam, is synthesized in two one-pot operations from (5R)-5-hydroxy-l-lysine. acs.org The final coupling of the lactone and the caprolam is achieved using sodium 2-ethyl hexanoate (B1226103), followed by a deprotection step to yield LAF389. acs.org This convergent approach is efficient and has been demonstrated on a large scale. nih.govacs.org
The development of synthetic analogs like LAF389 has been guided by an understanding of the structure-activity relationships within the bengamide class. nih.gov The identification of the molecular targets of bengamides, the methionine aminopeptidases (MetAPs), has allowed for the rational design of analogs with improved inhibitory activity and pharmacokinetic profiles. nih.govnih.gov
The key steps in the novel synthesis of LAF389 are outlined below.
| Step | Description | Starting Material | Key Reagents/Conditions | Product |
| 1 | Construction of the lactone intermediate | α-d-glucoheptonic γ-lactone | Five steps, including a modified Julia olefination with TMSCl. | Lactone 15 |
| 2 | Synthesis of the caprolactam fragment | (5R)-5-hydroxy-l-lysine | Two one-pot operations. | ε-caprolactam 7 |
| 3 | Coupling and deprotection | Lactone 15 and ε-caprolactam 7 | Sodium 2-ethyl hexanoate for coupling, followed by deprotection. | LAF389 |
Strategies for Scaffold Derivatization and Library Synthesis
The bengamide scaffold has proven to be a "privileged structure," amenable to chemical modification to generate libraries of analogs with diverse biological activities. nih.gov The goal of such derivatization is to explore the structure-activity relationships and to optimize the therapeutic potential of these compounds. researchgate.net A broad array of over 100 bengamide analogues has been generated and evaluated, leading to a deeper understanding of their interaction with their biological targets. nih.gov
Strategies for the derivatization of the bengamide scaffold can be broadly categorized into modifications of the polyketide side chain and alterations of the caprolactam ring.
Polyketide Side Chain Modifications:
Terminal Olefin Group: The terminal isopropyl group of the natural bengamides can be replaced with other alkyl or aryl groups. This has been achieved through olefin cross-metathesis reactions. acs.org
Stereochemistry: The stereochemistry of the hydroxyl groups along the polyketide chain can be altered to investigate the impact on biological activity. Syntheses of various epimers of bengamides have been reported.
Chain Length and Functionality: The length of the polyketide chain can be varied, and different functional groups can be introduced.
Caprolactam Ring Modifications:
Ring Size and Substitution: The seven-membered caprolactam ring can be replaced with other ring systems, or the substitution pattern on the ring can be altered.
Acylation: The nitrogen of the caprolactam can be acylated with various groups to modify the compound's properties, as exemplified by the relationship between LAF153 and LAF389. nih.gov
The synthesis of libraries of bengamide analogs often employs combinatorial or parallel synthesis techniques. These approaches allow for the rapid generation of a large number of compounds for biological screening. The convergent nature of many bengamide syntheses is well-suited for library synthesis, as different polyketide and caprolactam fragments can be combined to create a diverse set of final products.
The table below summarizes the common derivatization strategies for the bengamide scaffold.
| Scaffold Region | Modification Strategy | Example |
| Polyketide Chain | Alteration of the terminal olefin substituent | Olefin cross-metathesis to introduce new alkyl or aryl groups. acs.org |
| Polyketide Chain | Variation of stereochemistry | Synthesis of epimers of natural bengamides. |
| Caprolactam Ring | Ring modification | Replacement with different heterocyclic systems. |
| Caprolactam Ring | N-acylation | Synthesis of ester prodrugs like LAF389. nih.gov |
Conceptual Therapeutic Implications and Future Research Directions
Exploration of MetAP Inhibition in Cancer Pathobiology
The role of MetAP2 in cancer pathobiology is well-established, with its overexpression observed in various tumors and its involvement in cell growth and angiogenesis. waocp.orgmdpi.comacs.org Inhibition of MetAP activity can interfere with normal cell signal transduction and cell cycle progression, potentially affecting protein activity, subcellular localization, and degradation. waocp.org Higher levels of MetAP2 in malignant cells suggest a greater dependence on this enzyme compared to normal cells, implying that MetAP2 inhibition could be more detrimental to cancer cells. waocp.org Preclinical studies with other MetAP2 inhibitors, such as fumagillin (B1674178) and its analogue TNP-470, have demonstrated suppressive effects on the growth of cancer cell lines, including cholangiocarcinoma. waocp.org TNP-470 has also shown anti-proliferative and anti-invasive activities in human CCA cell lines, suppressing the expression of c-MYC, MMP2, and MMP9. waocp.org Another reversible MetAP2 inhibitor, A-357300, significantly inhibited neuroblastoma growth in preclinical models. nih.gov Given that LAF-153 is a potent MetAP2 inhibitor, research could explore its specific impact on cancer cell proliferation, migration, and invasion, building upon the understanding of MetAP inhibition in cancer.
Investigation of this compound's Potential in Other Disease Contexts Beyond Initial Indications
While the primary focus for bengamide-derived compounds like this compound has been cancer due to their antiproliferative and antiangiogenic properties, MetAP2 inhibitors have also shown potential in other disease contexts. mdpi.comacs.org For instance, MetAP2 is implicated in pathways regulating lipid metabolism and energy expenditure, leading to the repurposing of some MetAP2 inhibitors, such as beloranib (B1667920) (a fumagillin derivative), for obesity management. mdpi.com Preclinical models have demonstrated that pharmacological inhibition of MetAP2 can reduce body weight, enhance glucose tolerance, and improve lipid profiles. mdpi.com Bengamides have also been shown to target the NF-κB pathway, suggesting potential as anti-inflammatory agents. acs.org Although specific research on this compound in these non-cancer contexts is not extensively documented in the search results, the known activities of related MetAP inhibitors and bengamides suggest potential avenues for investigating this compound's therapeutic implications in metabolic disorders, inflammatory conditions, or even infectious diseases where MetAPs play a role, such as tuberculosis where bengamide derivatives have shown inhibition against Mycobacterium tuberculosis MetAPs. nih.govnih.gov
Advancements in Chemical Biology Tools and Techniques for this compound Related Research
Chemical biology tools and techniques are essential for understanding the molecular interactions and cellular effects of compounds like this compound. These tools involve the design and synthesis of small molecules to probe biological systems. universiteitleiden.nlnih.gov For this compound, key techniques have included X-ray crystallography to visualize its binding to MetAP2 at the atomic level, which was crucial in understanding its mode of inhibition. korea.ac.krnih.govrcsb.orgmdpi.com This structural information guides the design of new inhibitors. nih.gov Activity-based probes, a class of enzyme inhibitors, could be developed based on the this compound structure to covalently and irreversibly modify MetAP enzymes, allowing for their identification and linkage to physiological events, potentially through proteomics approaches. universiteitleiden.nl Techniques for labeling and visualizing biomolecules could be applied to track this compound or its effects within cells. universiteitleiden.nlnih.govresearchgate.net Furthermore, advancements in synthetic organic and supramolecular chemistry are crucial for designing and preparing new bengamide analogues with improved properties. universiteitleiden.nl
Emerging Methodologies in Preclinical Drug Discovery Relevant to this compound Research
The preclinical drug discovery process involves a range of studies to evaluate the potential of a compound before clinical trials. ptfarm.pldtu.dkmeduniwien.ac.at For compounds like this compound, this includes in vitro functional assays, cell-based studies, and potentially in vivo animal models to assess efficacy and pharmacokinetics. ptfarm.plpsiweb.orgnih.gov
Application of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Advanced in vitro and ex vivo models are increasingly being used in preclinical research to provide more physiologically relevant insights compared to traditional 2D cell cultures. imavita.comnih.govchampionsoncology.comlek.commdpi.com These models can help bridge the gap between in vitro and in vivo studies. imavita.comchampionsoncology.com For this compound, advanced in vitro models such as 3D cell cultures, spheroids, or organoids derived from relevant cancer types could be used to study its antiproliferative and antiangiogenic effects in a more complex microenvironment. nih.govchampionsoncology.com Ex vivo models, which maintain the native tissue architecture and functionality, could provide high-resolution insights into this compound's effects on tumor tissue or other relevant organs while reducing the need for extensive animal studies. imavita.comchampionsoncology.commdpi.com Perfused organ systems or tissue slice cultures could be employed to assess drug disposition and metabolism in isolated organs. imavita.commdpi.com These models enable detailed mechanistic studies and biomarker evaluations. imavita.comnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing various aspects of drug discovery, offering tools and algorithms to expedite and improve the process. nih.govmdpi.comnih.govresearchgate.netacs.org For this compound and related bengamide analogues, AI/ML could be applied in several ways. This includes using ML algorithms for ligand-based similarity searching or for de novo design of new bengamide-like compounds with desired properties, such as improved potency or selectivity for MetAP2 over MetAP1. nih.govacs.org AI can assist in predicting the biological activity of potential new analogues based on their chemical structures (QSAR modeling). nih.govnih.gov Furthermore, AI could be used to analyze complex biological data generated from studies with this compound, such as proteomics data, to identify affected pathways or predict potential off-target effects. nih.govmdpi.com While challenges exist regarding data availability and model interpretability, the integration of AI/ML approaches holds promise for accelerating the discovery and optimization of this compound derived therapeutics. mdpi.comnih.gov
Q & A
Q. What is the primary biochemical mechanism of LAF-153, and how does it inhibit Methionine Aminopeptidase-2 (MetAP-2)?
this compound acts as a reversible inhibitor of MetAP-2, an enzyme critical for post-translational protein processing. Researchers should employ enzymatic activity assays (e.g., fluorescence-based kinetic studies) to quantify inhibition constants (Ki) and validate reversibility through dialysis or dilution experiments. Structural analysis via X-ray crystallography or molecular docking can further elucidate binding interactions .
Q. What standardized assays are recommended for evaluating this compound’s efficacy in vitro?
Use cell-based assays measuring MetAP-2 activity in cancer cell lines (e.g., HCT-116 or HeLa), monitoring N-terminal methionine cleavage via mass spectrometry. Pair these with viability assays (MTT or ATP-based) to correlate enzymatic inhibition with cytotoxic effects. Include positive controls like fumagillin, a known MetAP-2 inhibitor, for comparative analysis .
Q. How should researchers assess the purity and stability of this compound in experimental setups?
Characterize purity using HPLC (>95% threshold) and confirm structural integrity via NMR and elemental analysis. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions, with periodic LC-MS validation. Store aliquots at -80°C in anhydrous DMSO to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to hazard codes P210 (avoid ignition sources) and P201/P202 (pre-experiment safety reviews). Use fume hoods for powder handling, wear nitrile gloves, and dispose of waste via approved chemical channels. Emergency response plans must include eyewash stations and spill containment kits .
Q. How can researchers efficiently identify gaps in existing literature on this compound?
Conduct systematic reviews using databases like PubMed and SciFinder, prioritizing primary studies over vendor-generated content. Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and use tools like PRISMA flow diagrams to map evidence synthesis. Cross-reference citations in high-impact journals (e.g., Journal of Biological Chemistry) .
Advanced Research Questions
Q. How can dose-response studies for this compound be optimized to minimize off-target effects?
Use a staggered dosing regimen in animal models, starting below the IC50 value derived from in vitro studies. Incorporate pharmacokinetic (PK) profiling to track plasma concentration and tissue distribution. Pair with transcriptomic analysis (RNA-seq) to identify non-MetAP-2 pathways affected at higher doses .
Q. What methodologies resolve contradictions in this compound’s efficacy across different cell lines?
Apply sensitivity-resistance profiling by comparing genetic backgrounds (e.g., CRISPR screens for MetAP-2 dependency). Use multivariate regression to account for variables like cell doubling time and metabolic activity. Validate findings with orthogonal assays (e.g., Western blot for MetAP-2 substrate accumulation) .
Q. How do researchers balance in vitro and in vivo models when studying this compound’s therapeutic potential?
Prioritize in vitro models for mechanistic studies (e.g., 3D tumor spheroids) and in vivo models (e.g., xenografts) for efficacy/toxicity. Use interspecies scaling to adjust dosages and employ microdosing in zebrafish for rapid toxicity screening. Ensure consistency in solvent vehicles (e.g., DMSO concentration ≤0.1%) across models .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other inhibitors?
Apply the Chou-Talalay method to calculate combination indices (CI) and generate isobolograms. Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination outcomes. For high-dimensional data (e.g., proteomics), employ machine learning pipelines (PCA or random forests) to detect interaction patterns .
How can researchers formulate hypothesis-driven questions using frameworks like FINER or PICO?
Align questions with FINER criteria:
- Feasible : "Does this compound inhibit MetAP-2 in hypoxic tumor microenvironments?"
- Novel : "What structural analogs of this compound enhance blood-brain barrier penetration?"
Use PICO to structure clinical relevance: Population (e.g., glioblastoma models), Intervention (this compound + temozolomide), Comparison (monotherapy), Outcome (tumor volume reduction) .
Q. What preclinical models best recapitulate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Use patient-derived organoids (PDOs) for human-relevant PK-PD modeling. Integrate physiologically based pharmacokinetic (PBPK) simulations to predict human dosing. Validate with longitudinal biomarker studies (e.g., circulating tumor DNA) in murine models .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., reaction temperature, catalyst purity). Use orthogonal analytical methods (HPLC, chiral chromatography) for batch validation. Document deviations in supplemental materials for reproducibility .
Q. What strategies ensure robust data management in multi-center this compound studies?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Figshare or Zenodo. Standardize metadata templates (MIAME for genomics, MIAPE for proteomics) and employ version-controlled repositories (GitHub) for code sharing. Conduct regular audits for data integrity .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
Use pathway enrichment tools (GSEA, MetaboAnalyst) to link transcriptomic, metabolomic, and proteomic datasets. Apply network pharmacology models to identify off-target interactions. Validate with CRISPR-Cas9 knockout screens of candidate genes .
Q. What are best practices for preparing this compound research for peer review?
Structure manuscripts per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
